molecular formula C9H12O2S B15243246 2-(3-Methylthiophen-2-yl)butanoic acid

2-(3-Methylthiophen-2-yl)butanoic acid

Cat. No.: B15243246
M. Wt: 184.26 g/mol
InChI Key: GLYAZUCVMJUZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylthiophen-2-yl)butanoic acid stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)butanoic acid

InChI

InChI=1S/C9H12O2S/c1-3-7(9(10)11)8-6(2)4-5-12-8/h4-5,7H,3H2,1-2H3,(H,10,11)

InChI Key

GLYAZUCVMJUZJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CS1)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.